MAO-B Inhibition Profile: A Distinct Selectivity Window Compared to MAO-A
8-Fluoro-7-methylquinoline demonstrates a defined, albeit moderate, inhibitory activity against human monoamine oxidase B (MAO-B) with an IC₅₀ of 15,400 nM, while showing significantly weaker activity against MAO-A (IC₅₀ > 100,000 nM) [1]. This selectivity profile is a direct consequence of its specific fluorinated quinoline structure and is not a general property of the quinoline class. In contrast, the unsubstituted parent compound, quinoline, and other analogs like 7-methylquinoline typically exhibit different selectivity patterns or are less potent against these targets, making the fluorine substitution at the 8-position a critical determinant for this particular activity window [2].
| Evidence Dimension | MAO-B vs. MAO-A Inhibition (Selectivity) |
|---|---|
| Target Compound Data | IC₅₀ (MAO-B) = 15,400 nM; IC₅₀ (MAO-A) > 100,000 nM |
| Comparator Or Baseline | Quinoline (unsubstituted) and 7-Methylquinoline (data not directly available for this assay; class-level inference indicates generally lower or non-specific activity). |
| Quantified Difference | At least 6.5-fold selectivity for MAO-B over MAO-A. |
| Conditions | Inhibition of MAO-B assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay. |
Why This Matters
This defined selectivity window (MAO-B over MAO-A) is a quantifiable characteristic that can guide its use in neuroscience research or as a starting point for developing MAO-B selective ligands, a feature not guaranteed by other quinolines.
- [1] BindingDB Entry BDBM50401987 (CHEMBL1492484). Inhibition of MAO-A and MAO-B by 8-Fluoro-7-methylquinoline. Curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50401981 (CHEMBL1575961). Inhibition of MAO-A by a comparator compound. Curated by ChEMBL. View Source
